molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4

1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one

Katalognummer: B15066738
CAS-Nummer: 154735-89-4
Molekulargewicht: 248.43 g/mol
InChI-Schlüssel: JZARWSLEXBHTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is an organic compound with the molecular formula C15H24OSi. It is characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further connected to a phenyl ring substituted with a methyl group and an ethanone moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl ethanone and 3-(trimethylsilyl)propyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the coupling reaction. .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

CAS-Nummer

154735-89-4

Molekularformel

C15H24OSi

Molekulargewicht

248.43 g/mol

IUPAC-Name

1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone

InChI

InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3

InChI-Schlüssel

JZARWSLEXBHTDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.